2-Oxabicyclo[2.1.1]hexan-1-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol or epoxide precursor in the presence of an acid or base catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexan-1-ylmethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxabicyclo[2.2.1]heptan-1-ylmethanol
- 2-Oxabicyclo[3.1.1]octan-1-ylmethanol
- 2-Oxabicyclo[4.1.1]nonan-1-ylmethanol
Uniqueness
2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is unique due to its smaller ring size and the presence of an oxygen atom within the bicyclic structure. This confers distinct reactivity and physical properties compared to its larger-ring analogs .
Biological Activity
2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's oxabicyclo framework allows for diverse interactions with biological systems, making it a candidate for further research in drug development and other applications.
Molecular Characteristics
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- CAS Number : 2613383-35-8
Structural Features
The bicyclic structure of this compound includes an oxygen atom within the ring, contributing to its distinct chemical reactivity and potential interactions with biological molecules. The presence of hydroxyl (-OH) and methylene (-CH2-) groups enhances its solubility and ability to form hydrogen bonds, which are critical for biological activity.
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural similarity to ortho-substituted phenyl rings allows it to act as a bioisostere, potentially modulating the activity of target proteins and enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Bioisosteric Replacement :
-
Psychoactive Properties :
- Preliminary findings suggest that derivatives of this compound may interact with dopamine and serotonin receptors, indicating potential psychoactive effects . However, detailed receptor binding studies are required to elucidate specific mechanisms.
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Amino-2-oxabicyclo[2.1.1]hexan-1-ylmethanol | Bicyclic | Contains an amino group, potentially altering activity |
3-Methyl-2-pyrrolidinone | Lactam | Exhibits different pharmacological profiles |
3-Hydroxy-N-methylcathinone | Phenethylamine derivative | Known for stimulant effects |
The unique bicyclic structure combined with functional groups differentiates this compound from other similar compounds, suggesting diverse biological activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Iodocyclization Reaction : A general approach that allows for the formation of the bicyclic structure efficiently .
Industrial Applications
The compound is being explored for various applications in medicinal chemistry, including:
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAAIHTGSBMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060007-65-8 |
Source
|
Record name | {2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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